molecular formula C10H8N2S B12467962 2-methyl-4H-[1,3]thiazolo[5,4-b]indole

2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B12467962
M. Wt: 188.25 g/mol
InChI Key: MGZNOQWQKLREHO-UHFFFAOYSA-N
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Description

2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that features both thiazole and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-halo ketones with thioamides. For instance, the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with thioacetamide can yield the desired thiazole compound . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-methyl-4H-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C10H8N2S/c1-6-11-9-7-4-2-3-5-8(7)12-10(9)13-6/h2-5,12H,1H3

InChI Key

MGZNOQWQKLREHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)NC3=CC=CC=C32

Origin of Product

United States

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